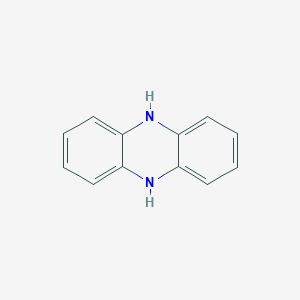
5,10-Dihydrophenazine
Cat. No. B1199026
Key on ui cas rn:
613-32-1
M. Wt: 182.22 g/mol
InChI Key: IVURTNNWJAPOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06242602B1
Procedure details


To a 12 L Morton flask is charged 702 g 1,2-diaminobenzene and 2.1 Kg catechol (3 equivalents based on 1,2-diaminobenzene). Heat is applied by a heating mantle, and at the end of 30 minutes, all materials are melted and the temperature has risen to 90° C. Over the next 40 minutes, the temperature is increased to ca. 170° C. The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period. The reaction mixture is cooled to 80° C. and 8 L deionized water added over 30 minutes. The mixture is allowed to cool to room temperature overnight, and a filter candle used to remove water. A further 8 L water is added and heated to 70° C., cooled to 40° C., and the water again removed. A further wash with 8 L water is again performed, with the wash temperature lowered only to 60° C. during removal of water. The product is filtered on a filter funnel and air dried for 30 minutes to yield ca. 1200 g of moist 5,10-dihydrophenazine containing approximately 20% water. Yield of dry 5,10-dihydrophenazine is 960 g (68% of theory, based on 1,2-diaminobenzene).



Yield
20%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[C:9]1([C:11](=[CH:13][CH:14]=[CH:15][CH:16]=1)O)O>O>[CH:4]1[C:3]2[NH:8][C:11]3[C:9](=[CH:16][CH:15]=[CH:14][CH:13]=3)[NH:1][C:2]=2[CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
702 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)N
|
|
Name
|
|
|
Quantity
|
2.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
170 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at the end of 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has risen to 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature is maintained in the range of 151° C. to 187° C. over a 4½ day period
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 80° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added over 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A further 8 L water is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water again removed
|
WASH
|
Type
|
WASH
|
|
Details
|
A further wash with 8 L water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
lowered only to 60° C. during removal of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered on a filter funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried for 30 minutes
|
|
Duration
|
30 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2NC3=CC=CC=C3NC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1200 g | |
| YIELD: PERCENTYIELD | 20% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
